N-(naphthalen-2-yl)-4-(1H-tetrazol-1-yl)benzamide
Description
Properties
IUPAC Name |
N-naphthalen-2-yl-4-(tetrazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O/c24-18(14-6-9-17(10-7-14)23-12-19-21-22-23)20-16-8-5-13-3-1-2-4-15(13)11-16/h1-12H,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STSFIAHVXIRWAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC=C(C=C3)N4C=NN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(naphthalen-2-yl)-4-(1H-tetrazol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, synthesis, and relevant case studies.
Molecular Characteristics:
- Molecular Formula: C18H13N5O
- Molecular Weight: 315.336 g/mol
- IUPAC Name: N-naphthalen-2-yl-4-(tetrazol-1-yl)benzamide
- Purity: Typically ≥95%
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound features a naphthalene moiety and a tetrazole ring, which can participate in π-π stacking interactions and hydrogen bonding, respectively. These interactions enhance its binding affinity to target proteins, potentially leading to various pharmacological effects.
Biological Activities
-
Antimicrobial Activity:
- The compound has been studied for its potential antimicrobial properties. Research indicates that tetrazole derivatives often exhibit significant antibacterial and antifungal activities. For instance, certain tetrazole-containing compounds have shown effectiveness against various strains of bacteria and fungi, suggesting that this compound may possess similar properties.
-
Cytotoxicity:
- Preliminary studies suggest that this compound may have cytotoxic effects against cancer cell lines. The structure-activity relationship (SAR) studies indicate that modifications in the naphthalene or tetrazole moieties can lead to enhanced cytotoxicity. For example, compounds with similar structures have demonstrated IC50 values in the low micromolar range against various cancer cells, indicating potential as an anticancer agent.
-
Enzyme Inhibition:
- There is evidence that compounds with similar structures can inhibit specific enzymes involved in cancer progression and microbial resistance. The tetrazole group is known for its ability to act as a bioisostere for carboxylic acids, potentially allowing it to mimic substrates and inhibit enzyme activity.
1. Antimicrobial Efficacy
A study focusing on the synthesis of tetrazole derivatives reported that certain compounds exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural modifications in enhancing antimicrobial potency, which may apply to this compound .
2. Cytotoxic Activity Against Cancer Cells
In another research effort, derivatives of naphthalene-based compounds were synthesized and tested for cytotoxicity against breast cancer cell lines (MDA-MB-231). Some derivatives showed IC50 values significantly lower than standard chemotherapeutic agents like cisplatin, indicating that similar modifications in this compound could yield potent anticancer agents .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Tetrazole Ring: This is achieved through a cycloaddition reaction between sodium azide and an appropriate nitrile.
- Amide Bond Formation: The final product is obtained by coupling the tetrazole with a naphthalene derivative using standard amide coupling reagents such as EDCI or HATU.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential:
N-(naphthalen-2-yl)-4-(1H-tetrazol-1-yl)benzamide has been studied for its potential as a therapeutic agent. Research indicates that compounds containing tetrazole rings often exhibit significant biological activity, including anti-inflammatory and anticancer properties. The tetrazole moiety can enhance the bioactivity of the compound by improving its binding affinity to target proteins.
Case Studies:
- A study published in Nature Reviews Drug Discovery highlighted the role of tetrazole-containing compounds in drug design, noting their effectiveness as inhibitors of various enzymes involved in disease pathways .
- Another investigation focused on the structure-activity relationship (SAR) of similar compounds revealed that modifications to the tetrazole group could lead to enhanced potency against specific cancer cell lines .
Biological Research
Enzyme Inhibition:
Research has shown that this compound can act as an enzyme inhibitor. The compound's ability to interact with active sites of enzymes makes it a candidate for studying biochemical pathways.
Antimicrobial Activity:
Preliminary studies suggest that this compound may exhibit antimicrobial properties. In vitro tests have indicated activity against several bacterial strains, which could pave the way for developing new antibiotics .
Material Science
Polymer Development:
The unique chemical structure of this compound allows it to be used as a building block in synthesizing advanced materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.
Metal-Organic Frameworks:
Recent studies have explored using tetrazole-based compounds in creating metal-organic frameworks (MOFs). These structures have applications in gas storage, catalysis, and drug delivery systems .
Comparison with Similar Compounds
Tetrazole vs. Triazole Derivatives
Compounds such as 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a-m) share structural similarities but replace the tetrazole with a triazole ring. Triazoles exhibit lower acidity (pKa ~10) compared to tetrazoles (pKa ~4.5), which may reduce their stability in physiological environments. Additionally, triazole-containing compounds synthesized via click chemistry (e.g., 6a-m) often demonstrate higher synthetic yields (50–80%) due to efficient copper catalysis , whereas tetrazole synthesis typically requires harsher conditions, such as NaN3 under reflux .
Substituent Variations on the Benzamide Backbone
- N-(4-Acetamidophenyl)-4-(1H-tetrazol-1-yl)benzamide : This analogue replaces the naphthalen-2-yl group with a 4-acetamidophenyl moiety.
- N-[(1H-Benzimidazol-2-yl)methyl]-4-(1H-tetrazol-1-yl)benzamide : Incorporation of a benzimidazole-methyl group enhances planar aromatic stacking interactions, which may improve binding to enzymes like kinases or proteases. However, increased molecular weight (319.32 g/mol vs. 322.33 g/mol for the target compound) could affect pharmacokinetics.
Thiazole and Aminothiazole Analogues
Compounds like N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (2D216) feature thiazole rings instead of tetrazoles. Thiazoles are less polar but more lipophilic, favoring blood-brain barrier penetration. However, 2D216’s sulfonyl-piperidine group introduces steric bulk, which may limit binding to compact active sites compared to the naphthalen-2-yl-tetrazole system .
Sulfonamide and Nitro Group Modifications
The N-(2-nitrophenyl)acetamide derivatives (e.g., 6b-c) incorporate electron-withdrawing nitro groups, which enhance electrophilicity and reactivity. However, nitro groups are associated with toxicity risks, whereas the tetrazole in the target compound offers a safer metabolic profile .
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Functional Group Impact on Properties
Research Findings and Trends
- Kinase Inhibition : Compounds like 11a demonstrate that naphthalene-thiazole hybrids inhibit protein kinase CK2, suggesting the target compound’s naphthalen-2-yl group may confer similar activity.
- TLR Adjuvant Potentiation: Aminothiazole derivatives (e.g., 2D216) prolong NF-κB signaling, implying that tetrazole-based analogues could modulate immune responses with greater specificity.
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing N-(naphthalen-2-yl)-4-(1H-tetrazol-1-yl)benzamide, and how can reaction yields be improved?
- Methodology : Copper-catalyzed 1,3-dipolar cycloaddition reactions are commonly employed for tetrazole ring formation. For example, alkyne-azide "click" chemistry under mild conditions (room temperature, tert-butanol/water solvent system) achieves yields >70% with 10 mol% Cu(OAc)₂ as a catalyst . Optimize stoichiometry and solvent ratios (e.g., 3:1 tert-butanol:H₂O) to minimize side reactions. Post-synthesis purification via recrystallization (ethanol) enhances purity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?
- Methodology :
- IR : Confirm tetrazole (C=N stretch ~1600 cm⁻¹) and benzamide (C=O ~1670 cm⁻¹) functional groups .
- ¹H/¹³C-NMR : Identify aromatic protons (δ 7.2–8.4 ppm for naphthalene and benzamide) and tetrazole protons (δ 8.0–8.4 ppm). Assign peaks using DMSO-d₆ as a solvent .
- HRMS : Validate molecular weight (e.g., [M+H]+ ion) with <1 ppm error .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodology : Use NCCLS-recommended broth dilution assays for antibacterial/antifungal screening. Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., Sporothrix schenkii). Compound 4f in a related study showed MIC values of 8–16 µg/mL against fungi . Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity via MTT assays .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) elucidate structure-activity relationships (SAR) for this compound?
- Methodology :
- Docking : Use AutoDock Vina to model interactions with target proteins (e.g., PARP-1 or bacterial enzymes). Prioritize tetrazole and benzamide moieties as key binding motifs .
- DFT : Calculate electrostatic potential maps to predict reactive sites. For example, the naphthalene ring may contribute to π-π stacking with aromatic residues in enzymes .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding from tetrazole) using CrystalExplorer .
Q. How should contradictory bioactivity data (e.g., selective inhibition) be resolved?
- Methodology :
- Mechanistic studies : Perform time-kill assays to distinguish bacteriostatic vs. bactericidal effects .
- Resistance profiling : Serial passage bacteria under sub-MIC concentrations to assess resistance development.
- Synergy testing : Combine with β-lactams or efflux pump inhibitors to enhance activity against Gram-negative strains .
Q. What strategies improve metabolic stability and pharmacokinetic properties of this compound?
- Methodology :
- Prodrug design : Modify the tetrazole group (e.g., methyl ester prodrugs) to enhance oral bioavailability .
- Microsomal stability assays : Use liver microsomes (human/rat) to measure half-life (t₁/₂) and identify metabolic hotspots (e.g., naphthalene oxidation) .
- LogP optimization : Introduce polar substituents (e.g., -OH, -SO₃H) to reduce hydrophobicity (calculated LogP ~5.4) and improve solubility .
Q. How can structural analogs be designed to target specific enzymes (e.g., PARP-1, SMO)?
- Methodology :
- Scaffold hybridization : Replace naphthalene with quinoline (as in PARP-1 inhibitors) or add morpholine groups (e.g., EP2 antagonist TG7-159) to enhance selectivity .
- Bioisosteric replacement : Substitute tetrazole with 1,2,3-triazole to modulate electronic properties and reduce off-target effects .
Data Contradiction Analysis
Q. Why does this compound show activity against Gram-positive but not Gram-negative bacteria?
- Hypothesis : Gram-negative outer membrane permeability barriers or efflux pump activity may limit intracellular accumulation.
- Validation :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
